N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride
Description
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride (CAS: 1094876-59-1) is a sulfonamide derivative featuring a benzimidazole core linked via a propyl chain to a substituted benzene sulfonamide group. The benzimidazole moiety (1H-1,3-benzodiazol-2-yl) is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial and enzyme-targeting applications . The sulfonamide group is substituted with a chlorine atom at the para position and a methyl group on the nitrogen, enhancing electronic and steric properties. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic contexts .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S.ClH/c1-21(24(22,23)14-10-8-13(18)9-11-14)12-4-7-17-19-15-5-2-3-6-16(15)20-17;/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJFYDRPUHOKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=NC2=CC=CC=C2N1)S(=O)(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with a propyl halide to introduce the propyl group.
Sulfonamide Formation: The alkylated benzimidazole is reacted with 4-chloro-N-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group (-SO₂NH-) can undergo hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
$$ \text{RSO}_2\text{NHCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RSO}_3\text{H} + \text{CH}_3\text{NH}_2 $$
This reaction generates a sulfonic acid and methylamine. Similar hydrolysis mechanisms are observed in simpler sulfonamides like 4-chloro-N-methylbenzenesulfonamide . -
Basic Hydrolysis :
$$ \text{RSO}_2\text{NHCH}_3 + \text{OH}^- \rightarrow \text{RSO}_3^- + \text{CH}_3\text{NH}_2 $$
The reaction is slower in alkaline media due to the electron-withdrawing effect of the sulfonyl group stabilizing the amide bond .
| Conditions | Reactants | Products | Reference |
|---|---|---|---|
| Concentrated HCl, Δ | Sulfonamide + H₂O | Sulfonic acid + Methylamine | |
| NaOH (1M), reflux | Sulfonamide + OH⁻ | Sulfonate salt + Methylamine |
Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent
The electron-deficient 4-chlorophenyl ring undergoes NAS with strong nucleophiles (e.g., amines, alkoxides). For example:
$$ \text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Cu catalyst}} \text{Ar-NHR} + \text{HCl} $$
This reactivity is consistent with 4-chloro-N-(1,3-dimethyl-2-oxo-6-phenoxybenzimidazol-5-yl)benzenesulfonamide analogs, where chloro groups are replaced by amines under catalytic conditions .
| Reaction | Catalysts/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Amination with NH₃ | CuI, L-proline, DMSO | 72–85 | |
| Methoxylation | NaOMe, Pd(OAc)₂ | 68 |
Alkylation/Functionalization of the Benzodiazole Moiety
The benzodiazole group can participate in alkylation or coordination reactions. For instance:
-
Alkylation :
$$ \text{Benzodiazole-NH} + \text{R-X} \rightarrow \text{Benzodiazole-NR} + \text{HX} $$
This is observed in analogs like 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine , where alkyl halides modify the benzodiazole nitrogen. -
Metal Coordination :
Benzodiazole derivatives often act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that alter solubility and reactivity .
Salt Displacement and Counterion Exchange
The hydrochloride salt can undergo ion exchange in polar solvents:
$$ \text{[Compound]·HCl} + \text{AgNO}_3 \rightarrow \text{[Compound]·NO}_3^- + \text{AgCl} \downarrow $$
Such reactions are critical for modulating solubility in pharmaceutical formulations .
Thermal Degradation
Thermogravimetric analysis (TGA) of structurally related sulfonamides reveals decomposition above 250°C, producing volatile chlorinated byproducts (e.g., HCl gas) and carbonaceous residues .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 377.89 g/mol. The structure features a benzodiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds containing the benzodiazole structure exhibit antimicrobial properties. Studies have shown that N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride demonstrates effective activity against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Benzodiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies indicate that this compound may interfere with cellular pathways involved in cancer proliferation.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, sulfonamide derivatives are often explored for their role as enzyme inhibitors in metabolic pathways, particularly in the treatment of diabetes and obesity.
Neuroprotective Effects
Recent studies have suggested that benzodiazole derivatives may have neuroprotective effects. Research into this compound has indicated potential benefits in protecting neuronal cells from oxidative stress and apoptosis, which could lead to applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; MIC values indicated strong inhibitory effects. |
| Study 2 | Anticancer Activity | Showed significant reduction in cell viability in breast cancer cell lines; induced apoptosis through caspase activation. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in metabolic disorders; potential application in diabetes treatment. |
| Study 4 | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions; reduced markers of apoptosis. |
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzimidazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzimidazole-sulfonamide hybrids. Key structural analogues and their distinguishing features are outlined below:
Key Observations:
Benzimidazole vs. Benzotriazole Cores : The target compound’s benzimidazole core (two nitrogen atoms in the fused ring) contrasts with benzotriazole derivatives (three nitrogen atoms), as seen in . Benzimidazoles are more commonly associated with proton pump inhibition and antimicrobial activity, whereas benzotriazoles often serve as corrosion inhibitors or intermediates in synthesis.
Salt Forms : The hydrochloride salt in the target compound improves solubility relative to free-base analogues, a critical factor for in vivo efficacy.
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral sulfonamide derivatives (e.g., compounds in ), which may exist as free bases .
- Stability : The chlorine substituent at the para position increases stability against oxidative degradation compared to electron-rich analogues (e.g., methoxy-substituted compounds in ) .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole core , a sulfonamide group , and a chlorinated phenyl ring , which contribute to its unique chemical properties. The structural formula can be represented as follows:
This structure is crucial for its interactions with biological targets, influencing its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
- The compound has shown potential as an antimicrobial agent , particularly against various bacterial strains. Its mechanism may involve the inhibition of key metabolic pathways essential for microbial growth and survival.
- In vitro studies have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
2. Anthelmintic Activity
- Preliminary studies suggest that this compound may possess anthelmintic properties , making it a candidate for treating parasitic infections. Its action likely involves disrupting the metabolic functions of helminths .
3. Anti-inflammatory and Analgesic Properties
- This compound has been investigated for its anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate inflammatory pathways and pain receptors.
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in microbial metabolism and inflammation. For instance:
- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting its antimicrobial effects.
- Receptor Modulation : The benzodiazole core is known for interacting with various neurotransmitter receptors, potentially contributing to its analgesic effects.
Table 1: Summary of Biological Activities
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
-
Anti-inflammatory Assessment :
- In animal models, the compound demonstrated a significant reduction in paw edema induced by carrageenan, suggesting strong anti-inflammatory properties.
Q & A
Q. What are the established synthetic routes for N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-4-chloro-N-methylbenzene-1-sulfonamide hydrochloride, and how are reaction conditions systematically optimized?
Methodological Answer: The synthesis typically follows a multi-step protocol:
Coupling Reactions : Reacting 1H-1,3-benzodiazole derivatives (e.g., 2-propylbenzimidazole) with 4-chloro-N-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or ethanol under reflux (70–80°C) for 6–12 hours.
Purification : Intermediate products are isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
Hydrochloride Salt Formation : Treating the free base with HCl gas in dry diethyl ether, followed by recrystallization from methanol/ether.
Optimization Strategies :
Q. Which analytical techniques are prioritized for confirming structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) identifies protons on the benzodiazole (δ 7.2–8.1 ppm) and sulfonamide (δ 3.1–3.3 ppm for N-methyl). 13C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive mode validates the molecular ion peak ([M+H]+ m/z 407.08) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities (e.g., bond angles ±0.01 Å) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) with retention time matching reference standards .
Q. How are solubility and stability profiles determined for this compound under experimental conditions?
Methodological Answer:
- Solubility : Tested in DMSO (≥50 mg/mL), water (<0.1 mg/mL), and ethanol (15–20 mg/mL) using gravimetric analysis (saturation at 25°C).
- Stability :
- Thermal : TGA/DSC (heating rate 10°C/min) shows decomposition >200°C.
- pH Stability : Incubate in buffers (pH 2–12, 37°C, 24h); monitor via HPLC for degradation products (<5% at pH 7.4) .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy (λ 254 nm) detects photo-degradation after 48h exposure .
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms and optimize synthetic pathways for this compound?
Methodological Answer:
- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition-state energies (e.g., B3LYP/6-31G* level) for sulfonamide bond formation (activation energy ~25 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvent effects (ethanol vs. DCM) on reaction kinetics; correlate with experimental yields .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., triethylamine vs. pyridine) for >80% yield .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Compare enzyme inhibition (IC50) with cell-based viability assays (MTT) to distinguish direct target effects from off-target cytotoxicity .
- Dose-Response Curves : Use 8-point serial dilutions (1 nM–100 µM) to calculate Hill slopes; outliers suggest assay interference (e.g., compound aggregation) .
- Statistical Validation : Apply ANOVA to triplicate datasets; p <0.05 indicates significant discrepancies requiring protocol re-evaluation (e.g., incubation time, serum content) .
Q. How are reaction conditions optimized for scale-up without compromising yield or purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors (0.5 mL/min) reduce byproducts (<5%) compared to batch methods .
- Process Analytical Technology (PAT) : In-line FTIR monitors sulfonamide intermediate formation (peak 1150 cm⁻1) .
- Design Space Exploration : Define critical parameters (e.g., temperature 70–80°C, pressure 1–2 bar) using response surface methodology (RSM) .
Q. What advanced techniques validate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase IX) on CM5 chips; measure binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
- Cryo-EM : Resolve ligand-protein complexes at 2.8 Å resolution to identify key hydrogen bonds (e.g., sulfonamide O with Arg-123) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH = −12.4 kcal/mol) and stoichiometry (n = 1:1) .
Q. How do structural modifications impact the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- SAR Studies : Replace the benzodiazole with imidazole; logP increases from 2.1 to 3.4 (HPLC retention time shift), reducing aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human vs. rat); LC-MS/MS identifies hydroxylation at the propyl chain (t1/2 = 45 min) .
- Permeability : Caco-2 monolayers (Papp A→B = 8.2×10⁻⁶ cm/s) predict moderate intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
